

Synthesis of 2-(5-methylpyridin-2-yl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(5-methylpyridin-2-yl)ethan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **2-(5-methylpyridin-2-yl)ethan-1-ol**, a key intermediate in the development of various pharmaceutical compounds. This document details the most common and efficient synthetic methodologies, complete with experimental protocols and characterization data.

Introduction

2-(5-methylpyridin-2-yl)ethan-1-ol is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motif is present in a range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of critical importance for the advancement of research and development in the pharmaceutical industry. This guide will focus on the most practical and well-established synthetic routes, providing the necessary detail for reproduction in a laboratory setting.

Synthetic Pathways

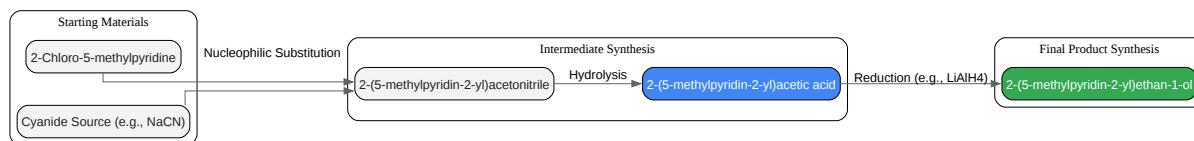
Several synthetic strategies can be employed for the preparation of **2-(5-methylpyridin-2-yl)ethan-1-ol**. The most prominent and reliable route proceeds through the reduction of a carboxylic acid intermediate. Alternative, though less commonly reported, methods include the reaction of a Grignard reagent with an epoxide and the direct functionalization of 2,5-dimethylpyridine.

Route 1: Reduction of 2-(5-methylpyridin-2-yl)acetic acid

This is the most widely applicable and scalable method for the synthesis of the target compound. It involves a two-step process starting from commercially available 2-chloro-5-methylpyridine.

- Synthesis of 2-(5-methylpyridin-2-yl)acetic acid: This intermediate can be prepared from 2-chloro-5-methylpyridine through a nucleophilic substitution with a cyanide source to yield 2-(5-methylpyridin-2-yl)acetonitrile, followed by hydrolysis. Alternatively, 2-(5-methylpyridin-2-yl)acetic acid and its hydrochloride salt are commercially available, offering a more direct starting point.
- Reduction of 2-(5-methylpyridin-2-yl)acetic acid: The carboxylic acid is then reduced to the corresponding primary alcohol using a suitable reducing agent, most commonly Lithium Aluminum Hydride (LiAlH_4).

The overall synthetic workflow for this route is depicted below.



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Caption: Synthetic workflow for **2-(5-methylpyridin-2-yl)ethan-1-ol** via the carboxylic acid intermediate.

Experimental Protocols

Synthesis of 2-(5-methylpyridin-2-yl)acetic acid (Intermediate)

As this intermediate is commercially available, this protocol is provided for instances where a custom synthesis is required.

Materials:

Reagent	Molar Mass (g/mol)	Density (g/mL)	Quantity	Moles
2-Chloro-5-methylpyridine	127.57	-	12.76 g	0.1
Sodium Cyanide	49.01	-	5.88 g	0.12
Dimethyl Sulfoxide (DMSO)	78.13	1.10	100 mL	-
Hydrochloric Acid (conc.)	36.46	1.18	As needed	-
Sodium Hydroxide	40.00	-	As needed	-

Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-methylpyridine (12.76 g, 0.1 mol) in dimethyl sulfoxide (100 mL).
- Add sodium cyanide (5.88 g, 0.12 mol) to the solution.
- Heat the reaction mixture to 120 °C and maintain for 6 hours.
- Cool the mixture to room temperature and pour it into 500 mL of ice-water.
- Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

- Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain crude 2-(5-methylpyridin-2-yl)acetonitrile.
- To the crude acetonitrile, add 100 mL of concentrated hydrochloric acid and reflux for 4 hours.
- Cool the reaction mixture and neutralize with a saturated sodium hydroxide solution until pH 7.
- The precipitated 2-(5-methylpyridin-2-yl)acetic acid is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of 2-(5-methylpyridin-2-yl)ethan-1-ol (Final Product)

Materials:

Reagent	Molar Mass (g/mol)	Density (g/mL)	Quantity	Moles
2-(5-methylpyridin-2-yl)acetic acid	151.16	-	15.12 g	0.1
Lithium Aluminum Hydride (LiAlH ₄)	37.95	-	4.55 g	0.12
Anhydrous Tetrahydrofuran (THF)	72.11	0.889	200 mL	-
Ethyl Acetate	88.11	0.902	As needed	-
Sodium Sulfate (anhydrous)	142.04	-	As needed	-

Procedure:

- To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add Lithium Aluminum Hydride (4.55 g, 0.12 mol) and anhydrous tetrahydrofuran (100 mL).
- Cool the suspension to 0 °C in an ice bath.
- Dissolve 2-(5-methylpyridin-2-yl)acetic acid (15.12 g, 0.1 mol) in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over a period of 1 hour, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3 hours.
- Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of 5 mL of water, 5 mL of 15% aqueous sodium hydroxide, and finally 15 mL of water.
- Stir the resulting white suspension at room temperature for 30 minutes.
- Filter the solid aluminum salts and wash the filter cake with THF (3 x 50 mL).
- Combine the filtrate and washings and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure **2-(5-methylpyridin-2-yl)ethan-1-ol**.

Quantitative Data

Compound	Starting Material	Product	Yield (%)	Purity (%)
2-(5-methylpyridin-2-yl)acetic acid	2-Chloro-5-methylpyridine	Intermediate	75-85	>95 (by NMR)
2-(5-methylpyridin-2-yl)ethan-1-ol	2-(5-methylpyridin-2-yl)acetic acid	Final Product	80-90	>98 (by HPLC)

Spectroscopic Data for **2-(5-methylpyridin-2-yl)ethan-1-ol**:

Technique	Data
¹ H NMR (400 MHz, CDCl ₃)	δ 8.35 (s, 1H), 7.40 (d, J = 7.8 Hz, 1H), 7.10 (d, J = 7.8 Hz, 1H), 4.00 (t, J = 6.4 Hz, 2H), 3.00 (t, J = 6.4 Hz, 2H), 2.30 (s, 3H), 1.80 (br s, 1H, OH).
¹³ C NMR (100 MHz, CDCl ₃)	δ 159.5, 148.0, 137.0, 130.5, 122.0, 61.0, 40.0, 18.0.
Mass Spec (ESI)	m/z 138.1 [M+H] ⁺
IR (KBr, cm ⁻¹)	3350 (O-H), 2950, 1600, 1470, 1050.

Conclusion

The synthesis of **2-(5-methylpyridin-2-yl)ethan-1-ol** is most reliably achieved through the reduction of 2-(5-methylpyridin-2-yl)acetic acid using Lithium Aluminum Hydride. This method provides high yields and purity, making it suitable for both laboratory-scale synthesis and potential scale-up for industrial applications. The detailed protocols and data presented in this guide are intended to facilitate the successful and efficient synthesis of this valuable pharmaceutical intermediate.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com